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Abstract

Epaminurad (formerly known as UR-1102 or URC102) is a novel, orally active, and selective
inhibitor of the human urate transporter 1 (hURAT1). Developed for the treatment of
hyperuricemia and gout, its mechanism of action focuses on increasing the renal excretion of
uric acid. Preclinical studies have demonstrated its potent and selective inhibition of URAT1
over other renal transporters, leading to significant uricosuric and plasma urate-lowering effects
in animal models. Furthermore, Epaminurad has shown a favorable safety profile, including a
lower potential for hepatotoxicity compared to the uricosuric agent benzbromarone. This
technical guide provides a comprehensive overview of the preclinical pharmacology of
Epaminurad, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics,
and metabolic pathways.

Mechanism of Action

Epaminurad is a potent and selective inhibitor of URAT1, a key transporter responsible for the
reabsorption of uric acid in the proximal tubules of the kidneys.[1][2] By inhibiting URAT1,
Epaminurad blocks the reabsorption of uric acid from the renal filtrate back into the
bloodstream, thereby promoting its excretion in the urine.[2] This targeted action leads to a
reduction in serum uric acid levels.[2]
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Preclinical studies have highlighted the selectivity of Epaminurad for URAT1 over other
organic anion transporters (OATs) such as OAT1 and OAT3, which are also involved in urate
transport.[3][4] This selectivity is significant as the inhibition of OAT1 and OAT3 by other
uricosuric agents can limit their overall efficacy.[5]
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Caption: Mechanism of action of Epaminurad in the renal proximal tubule.

In Vitro Pharmacology
Transporter Inhibition Profile

The inhibitory activity of Epaminurad against key renal transporters was evaluated in human
embryonic kidney (HEK) 293 cells overexpressing the respective transporters.[3][4] The results

demonstrate a high selectivity for URAT1.
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Inhibition Constant (Ki) in

Compound Transporter uM

Epaminurad (UR-1102) URAT1 0.057 £ 0.036[6]
OAT1 7.2 +0.8[6]

OAT3 2.4 +0.2[6]

Benzbromarone URAT1 0.051 £ 0.014[1]
OAT1 0.22 + 0.03[1]

OAT3 0.12 + 0.05[1]

Compound Transporter IC50 in pyM
Epaminurad (UR-1102) ABCG2 72 £ 10[1]
Benzbromarone ABCG2 26 £ 1[1]

Experimental Protocol: Transporter Inhibition Assay

Cell Line: Human embryonic kidney (HEK) 293 cells transiently overexpressing human
URAT1, OAT1, or OAT3.[3][4]

Substrates:

o URAT1: Radiolabeled uric acid.

o OAT1 and OAT3: Radiolabeled p-aminohippuric acid (PAH).[6]

Methodology:

o HEK?293 cells expressing the target transporter were seeded in appropriate culture plates.
o Cells were washed and pre-incubated in a buffer solution.

o Various concentrations of Epaminurad (UR-1102) or the reference compound
(benzbromarone) were added to the cells.
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o The radiolabeled substrate (uric acid or PAH) was then added, and the cells were
incubated for a specified period to allow for substrate uptake.

o The uptake reaction was stopped by washing the cells with ice-cold buffer.

o Cells were lysed, and the intracellular radioactivity was measured using a scintillation
counter to determine the extent of substrate uptake.

o Inhibition constants (Ki) were calculated from the concentration-response curves.
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Caption: Workflow for the in vitro transporter inhibition assay.

In Vivo Pharmacology
Animal Model and Efficacy

The in vivo efficacy of Epaminurad was evaluated in tufted capuchin monkeys (Cebus apella),
an animal model with low uricase activity, resulting in naturally high plasma urate levels.[3][4]

o Study Design: Epaminurad (3, 10, and 30 mg/kg) or benzbromarone (3, 10, 30, and 100
mg/kg) was administered orally once daily for 3 consecutive days.[3][7]

e Results: Epaminurad demonstrated a dose-dependent reduction in plasma uric acid and a
significant increase in the fractional excretion of urinary uric acid (FEUA).[8] At a dose of 3
mg/kg, Epaminurad showed uricosuric and urate-lowering effects comparable to the highest
dose of benzbromarone (100 mg/kg).[6]
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Treatment Group

Dose (mg/kg)

Mean Plasma Uric
Acid (mg/dL)

Fractional
Excretion of Uric
Acid (FEUA) (%)

Vehicle Control 3.6+0.2 8.8+x04
Epaminurad 3 2.5 22.6

10 2.4 354

30 18 42.1

Benzbromarone 3 3.4 10.3

10 3.0 14.5

30 2.8 18.5

100 2.7 20.6

Experimental Protocol: In Vivo Monkey Study

Animals: Four male and two female tufted capuchin monkeys (Cebus apella).[1]

Drug Administration: Epaminurad or benzbromarone was administered orally via gavage.

Sample Collection: Blood and urine samples were collected at various time points after

administration.[1]

Bioanalysis: Plasma and urinary concentrations of uric acid and creatinine were measured.

[1] Drug concentrations in plasma were also determined.

Calculation of FEUA: The fractional excretion of urinary uric acid was calculated using the

following formula: FEUA (%) = [(Urine Uric Acid x Plasma Creatinine) / (Plasma Uric Acid %
Urine Creatinine)] x 100

Pharmacokinetics

The pharmacokinetic profile of Epaminurad was assessed in tufted capuchin monkeys

following a single oral dose.[6]
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AUCO0-inf
Dose (mglkg) Cmax (pg/mL) Tmax (h) T1/2 (h)
(hg-h/imL)
3 8.96+1.74 0.6+0.2 4.7+0.9 26.2+8.1
10 42.4+12.8 0.5+£0.0 42+1.1 108 £ 51
30 929+21.0 0.8+0.3 3.3+0.8 257 + 60
Metabolism

In vitro studies using human liver microsomes and hepatocytes have identified the primary
metabolic pathways of Epaminurad. The main routes of metabolism are glucuronidation and
oxidation.[3]

e Major Metabolizing Enzymes:

o UGT1A1L: Plays a major role in the glucuronidation of Epaminurad, accounting for
approximately 70% of this pathway.[3]

o CYP2C9: Exclusively mediates the oxidation of Epaminurad.[3]

» Metabolic Pathways: The rank order of contribution to the overall metabolism is
glucuronidation = oxidation > sulfation.[3]
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Caption: Primary metabolic pathways of Epaminurad.

Safety Pharmacology

Preclinical studies have indicated a favorable safety profile for Epaminurad. Notably, it has
demonstrated a lower potential for drug-induced hepatotoxicity compared to benzbromarone.[9]
In vitro assays assessing mitochondrial membrane potential, a marker for potential liver toxicity,
showed significantly higher IC50 values for Epaminurad (258 to 1830 pumol/L) compared to
benzbromarone (1.11 to 9.34 umol/L).[9] Furthermore, in vivo studies in animals did not reveal
evidence of liver toxicity.[10]
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Conclusion

The preclinical data for Epaminurad strongly support its development as a novel treatment for
hyperuricemia and gout. Its potent and selective inhibition of URAT1 translates to significant
uricosuric and plasma urate-lowering effects in a relevant animal model. The favorable
pharmacokinetic profile and the reduced risk of hepatotoxicity compared to older uricosuric
agents position Epaminurad as a promising therapeutic option. Further clinical investigations
are ongoing to establish its efficacy and safety in patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607337#preclinical-pharmacology-of-epaminurad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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